3-Azabicyclo[4.2.0]octan-8-amine,(1alpha,6alpha,8beta)-(-)-(9CI)
CAS No.: 162301-35-1
Cat. No.: VC20899041
Molecular Formula: C7H14N2
Molecular Weight: 126.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 162301-35-1 |
|---|---|
| Molecular Formula | C7H14N2 |
| Molecular Weight | 126.2 g/mol |
| IUPAC Name | (1R,6S,8R)-3-azabicyclo[4.2.0]octan-8-amine |
| Standard InChI | InChI=1S/C7H14N2/c8-7-3-5-1-2-9-4-6(5)7/h5-7,9H,1-4,8H2/t5-,6-,7+/m0/s1 |
| Standard InChI Key | BCVQNNYIBKSEDZ-LYFYHCNISA-N |
| Isomeric SMILES | C1CNC[C@H]2[C@@H]1C[C@H]2N |
| SMILES | C1CNCC2C1CC2N |
| Canonical SMILES | C1CNCC2C1CC2N |
Introduction
Structural Characteristics and Chemical Properties
3-Azabicyclo[4.2.0]octan-8-amine,(1alpha,6alpha,8beta)-(-)-(9CI) is a nitrogen-containing bicyclic compound with a distinctive structure featuring a 4.2.0 bicyclic system. The nomenclature indicates the presence of nitrogen at the 3-position of the bicyclic framework and an amine group at the 8-position with specific stereochemistry denoted by (1alpha,6alpha,8beta). The negative optical rotation is indicated by the (-) designation .
The compound's core structure consists of a fused ring system comprising a four-membered cyclobutane ring joined with a six-membered ring containing nitrogen. This unique spatial arrangement contributes to its potential biological activity and applications in pharmaceutical research .
Table 1: Chemical Identifiers and Properties
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of 3-Azabicyclo[4.2.0]octan-8-amine and its derivatives provides valuable insights into their potential applications in medicinal chemistry. The compound's bicyclic framework creates a rigid structure that can present functional groups in specific spatial orientations, which is crucial for receptor binding and biological activity.
Research on related structures, particularly 3,8-diazabicyclo[4.2.0]octane ligands, has demonstrated significant activity at neuronal nicotinic acetylcholine receptors (nAChRs). Some analogs in this structural class exhibit picomolar affinity in radioligand binding assays and nanomolar agonist potency in functional assays, positioning them among the most potent nAChR ligands known for the human α4β2 receptor subtype .
Several key structural features appear to contribute to biological activity in this class of compounds:
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The bicyclic scaffold provides a rigid framework that positions key functional groups for optimal receptor interaction
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The nitrogen atom at the 3-position serves as a potential hydrogen bond acceptor
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The amine group at the 8-position can function as a hydrogen bond donor
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The specific stereochemistry, denoted by (1alpha,6alpha,8beta), likely influences the three-dimensional arrangement of functional groups
Comparison with Related Azabicyclic Systems
Comparing 3-Azabicyclo[4.2.0]octan-8-amine with other azabicyclic systems provides important insights into structure-function relationships and potential applications.
Table 2: Comparison of Related Azabicyclic Compounds
Biological Activity
While specific biological activity data for 3-Azabicyclo[4.2.0]octan-8-amine,(1alpha,6alpha,8beta)-(-)-(9CI) is limited in the available literature, insights can be gained from studies on structurally related compounds. Research on 3,8-diazabicyclo[4.2.0]octane derivatives has demonstrated their activity as potent neuronal nicotinic acetylcholine receptor (nAChR) agonists .
Receptor Binding and Functional Activity
Some compounds in this structural class have shown exceptional affinity for the human α4β2 nicotinic acetylcholine receptor subtype, with binding affinities in the picomolar range. This high affinity is comparable to or exceeds that of epibatidine, a well-known potent nAChR agonist. Functional assays have demonstrated nanomolar potency for receptor activation, positioning these compounds among the most potent nAChR ligands known .
Analgesic Activity
Notably, several compounds with this structural scaffold have demonstrated robust analgesic efficacy in animal models of persistent pain, including the rat formalin model. This analgesic activity is likely mediated through interaction with neuronal nicotinic acetylcholine receptors, which are known to play important roles in pain processing pathways .
Future Research Directions
The unique structural features and potential biological activities of 3-Azabicyclo[4.2.0]octan-8-amine,(1alpha,6alpha,8beta)-(-)-(9CI) suggest several promising directions for future research:
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Development of optimized synthetic routes to access the compound and its derivatives with high stereoselectivity and efficiency
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Comprehensive evaluation of its pharmacological properties, particularly focusing on nicotinic acetylcholine receptor subtypes
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Structure-activity relationship studies through the synthesis and testing of structural analogs with modifications at various positions
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Exploration of its potential applications beyond neurological therapeutics, including as a chiral building block for complex molecule synthesis
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Computational modeling studies to better understand its interactions with biological targets and to guide the design of more potent and selective derivatives
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